molecular formula C8H7IO3 B156795 4-Iodophenoxyacetic acid CAS No. 1878-94-0

4-Iodophenoxyacetic acid

Cat. No.: B156795
CAS No.: 1878-94-0
M. Wt: 278.04 g/mol
InChI Key: RKORKXFKXYYHAQ-UHFFFAOYSA-N
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Description

4-Iodophenoxyacetic acid: is an organic compound with the molecular formula C8H7IO3 . It is characterized by the presence of an iodine atom attached to a phenoxyacetic acid structure. This compound is known for its applications in various fields, including organic synthesis and agricultural chemistry .

Mechanism of Action

Target of Action

4-Iodophenoxyacetic acid is a type of organic compound It’s known to be used as a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.

Mode of Action

It has been used in the catalytic hypervalent iodine oxidation of p-alkoxyphenols . In this process, it’s suggested that iodine(V) species, generated in situ, are involved in the oxidation as the active catalyst .

Pharmacokinetics

It’s known that the compound is soluble in alcohol, ether, and other organic solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the case of its use in the catalytic hypervalent iodine oxidation of p-alkoxyphenols, it contributes to the production of p-quinones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility properties indicate that the presence of certain solvents could influence its action and efficacy.

Biochemical Analysis

Cellular Effects

The cellular effects of 4-Iodophenoxyacetic acid have been studied in the context of plant biology. For instance, it has been reported to influence the growth and development of gametophytes and young sporophytes of Laminaria, a genus of seaweed . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism in other organisms remains to be fully elucidated.

Molecular Mechanism

It’s known that the compound can participate in oxidation reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenoxyacetic acid can be synthesized through the iodination of phenoxyacetic acid. The typical procedure involves reacting phenoxyacetic acid with iodine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination of the phenoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or filtration techniques .

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Bromophenoxyacetic acid
  • 4-Chlorophenoxyacetic acid
  • 4-Fluorophenoxyacetic acid

Comparison: 4-Iodophenoxyacetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and higher atomic weight influence the compound’s physical and chemical properties, making it more suitable for specific applications in organic synthesis and agricultural chemistry .

Properties

IUPAC Name

2-(4-iodophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORKXFKXYYHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172092
Record name (p-Iodophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-94-0
Record name 4-Iodophenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Iodophenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Iodophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-iodophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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